5-Bromo-2-iodo-1,1'-biphenyl
Overview
Description
5-Bromo-2-iodo-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrI . It is a biphenyl derivative where the biphenyl core is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the sequential halogenation of biphenyl. Initially, biphenyl undergoes bromination to form 5-bromobiphenyl, followed by iodination to introduce the iodine atom at the 2-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts such as iron or copper salts .
Industrial Production Methods: Industrial production of 5-Bromo-2-iodo-1,1’-biphenyl may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the biphenyl core is extended by forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Extended biphenyl derivatives with additional aromatic rings.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-1,1’-biphenyl is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex molecular architectures .
Biology and Medicine:
Industry: In the materials science industry, 5-Bromo-2-iodo-1,1’-biphenyl is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-1,1’-biphenyl in chemical reactions involves the activation of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 2-Bromo-2’-iodo-1,1’-biphenyl
- 2-Iodobiphenyl
- 5-Bromo-1,1’-biphenyl
Comparison: 5-Bromo-2-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms on the biphenyl core. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, 5-Bromo-2-iodo-1,1’-biphenyl offers distinct advantages in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-iodo-2-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHQOSYJQBOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309582 | |
Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-78-5 | |
Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodo-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-IODOBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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